(4-Chloro-6-iodopyridin-2-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-6-iodopyridin-2-YL)methylamine is a heterocyclic compound that contains both chlorine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 4-chloro-2-methylpyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-iodopyridin-2-YL)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides .
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-6-iodopyridin-2-YL)methylamine is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for various organic reactions .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of (4-Chloro-6-iodopyridin-2-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: This compound has a similar pyridine ring structure but lacks the iodine substituent.
6-Chloro-4-iodopyridin-2-amine: This compound is closely related but differs in the position of the amino group.
Uniqueness
(4-Chloro-6-iodopyridin-2-YL)methylamine is unique due to the presence of both chlorine and iodine substituents on the pyridine ring. This dual halogenation provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H6ClIN2 |
---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
(4-chloro-6-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI Key |
DSWJWNRRHFPXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.